molecular formula C13H13NS B101844 Benzenamine, 2-((4-methylphenyl)thio)- CAS No. 16452-09-8

Benzenamine, 2-((4-methylphenyl)thio)-

Cat. No. B101844
CAS RN: 16452-09-8
M. Wt: 215.32 g/mol
InChI Key: KGFFMVMQCXIUOX-UHFFFAOYSA-N
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Description

“Benzenamine, 2-((4-methylphenyl)thio)-” is a chemical compound with the molecular formula C13H13NS . It contains a total of 29 bonds, including 16 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 1 primary aromatic amine, and 1 sulfide .


Molecular Structure Analysis

The molecular structure of “Benzenamine, 2-((4-methylphenyl)thio)-” is characterized by a total of 29 bonds, including 16 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 1 primary aromatic amine, and 1 sulfide .


Physical And Chemical Properties Analysis

“Benzenamine, 2-((4-methylphenyl)thio)-” has a predicted melting point of 48.5-49 °C, a predicted boiling point of 349.9±25.0 °C, and a predicted density of 1.17±0.1 g/cm3 . Its pKa is predicted to be 3.11±0.10 .

Safety And Hazards

The safety symbols for “Benzenamine, 2-((4-methylphenyl)thio)-” are GHS07 and GHS09, and the signal word is "Warning" . The hazard statements are H302 (Harmful if swallowed) and H410 (Very toxic to aquatic life with long-lasting effects) . The precautionary statements include P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P330 (Rinse mouth), P501 (Dispose of contents/container to an approved waste disposal plant), P273 (Avoid release to the environment), and P391 (Collect spillage) .

properties

IUPAC Name

2-(4-methylphenyl)sulfanylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NS/c1-10-6-8-11(9-7-10)15-13-5-3-2-4-12(13)14/h2-9H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGFFMVMQCXIUOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70167775
Record name Benzenamine, 2-((4-methylphenyl)thio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70167775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenamine, 2-((4-methylphenyl)thio)-

CAS RN

16452-09-8
Record name Benzenamine, 2-((4-methylphenyl)thio)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016452098
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC136939
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136939
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenamine, 2-((4-methylphenyl)thio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70167775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(PARA-TOLYLTHIO)-ANILINE,97%
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